Enalkiren

Renin inhibition Enzymology Pharmacology

Enalkiren is the prototypical first-generation direct renin inhibitor, mimicking the angiotensinogen transition state with a purified enzyme IC50 of 0.78 nM. Despite very low oral bioavailability (~1.7%), its prolonged PRA suppression (>24 h) and well-characterized species-dependent potency make it indispensable for calibrating renin activity assays, SAR studies, and acute IV hemodynamic studies. Substitution with modern inhibitors like Aliskiren may alter experimental outcomes. Specify Enalkiren for reproducible benchmarks in RAAS research.

Molecular Formula C35H56N6O6
Molecular Weight 656.9 g/mol
CAS No. 113082-98-7
Cat. No. B1671266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalkiren
CAS113082-98-7
Synonyms(N-(3-amino-3-methyl-1-oxobutyl)-4-methoxy-L-phenylalanyl)-N-(1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-histidinamide
A 64662
A-64662
Abbott 64662
enalkiren
Molecular FormulaC35H56N6O6
Molecular Weight656.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O
InChIInChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1
InChIKeyKQXVERRYBYGQJZ-WRPDIKACSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enalkiren (CAS 113082-98-7) Procurement Guide: A First-Generation Dipeptide Renin Inhibitor for Benchmarking RAAS Blockade


Enalkiren (A-64662) is a first-generation dipeptide renin inhibitor that mimics the transition state of the human renin substrate angiotensinogen, directly blocking the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS) . Developed by Abbott Laboratories, it exhibits potent in vitro inhibition of human renin (IC50 0.78 nM in purified enzyme assays) and demonstrates species-dependent activity (IC50 2.3 nM in cynomolgus monkey, 14 nM in human plasma at pH 7.4) . Although never commercialized due to very low oral bioavailability (~1.7%), enalkiren remains a critical reference compound for understanding direct renin inhibition pharmacology, and for benchmarking newer orally bioavailable renin inhibitors like Aliskiren .

Why Enalkiren (CAS 113082-98-7) Cannot Be Directly Replaced by Other Renin Inhibitors: Key Differentiation Factors for Scientific Selection


Renin inhibitors are not interchangeable due to significant differences in molecular structure, oral bioavailability, species selectivity, and clinical efficacy. Enalkiren, as a first-generation dipeptide mimetic, exhibits a unique pharmacological profile—including prolonged plasma renin activity (PRA) suppression despite a short plasma half-life, and a species-dependent potency that differs markedly from later agents like Aliskiren or Remikiren . Substituting enalkiren with a more modern inhibitor like Aliskiren may alter experimental outcomes due to Aliskiren's 2.6% oral bioavailability versus enalkiren's 1.7% in monkeys, and differences in extravascular compartment penetration . Therefore, when the research objective requires a direct renin inhibitor with well-characterized first-generation pharmacology or a specific benchmark for RAAS inhibition, enalkiren must be explicitly specified; generic substitution is scientifically unsound .

Quantitative Differentiation Evidence for Enalkiren (CAS 113082-98-7): Head-to-Head and Cross-Study Comparative Data


In Vitro Potency Against Purified Human Renin: Enalkiren vs. Later-Generation Inhibitors

Enalkiren demonstrates potent inhibition of purified human renin with an IC50 of 0.78 nM in a pH 6.0 buffer system . While this value is comparable to the range reported for Aliskiren (IC50 ~0.6 nM) in similar assays, the context of the measurement is critical: enalkiren's potency is highly dependent on pH and species, and its IC50 in human plasma at physiological pH 7.4 is 14 nM, indicating a ~18-fold shift compared to the purified enzyme assay . This highlights that potency values obtained under non-physiological conditions may not predict in vivo efficacy, a key consideration when selecting a renin inhibitor for in vitro studies.

Renin inhibition Enzymology Pharmacology

Intraduodenal Bioavailability in Cynomolgus Monkeys: Enalkiren vs. A-74273

In a comparative pharmacokinetic study in cynomolgus monkeys, enalkiren (A-64662) exhibited an intraduodenal bioavailability of 1.7 ± 0.5%, significantly lower than the 16 ± 4% observed for the nonpeptide renin inhibitor A-74273 . This ~9-fold difference underscores the profound impact of molecular design (dipeptide vs. nonpeptide) on gastrointestinal absorption. Enalkiren's poor oral bioavailability is a defining characteristic that limits its use to parenteral administration or in vitro studies, contrasting sharply with later oral agents like Aliskiren (2.6% oral bioavailability in humans).

Oral bioavailability Renin inhibitors Non-human primate PK

Acute Blood Pressure Reduction in Hypertensive Patients: Enalkiren vs. Enalaprilat (ACE Inhibitor)

In a head-to-head clinical study of 17 diuretic-pretreated hypertensive patients, intravenous enalkiren (0.03–1.0 mg/kg) produced a mean acute systolic blood pressure (SBP) reduction of 18.5 ± 0.4 mmHg, which was significantly greater (p < 0.01) than the 12.6 ± 0.7 mmHg reduction achieved with the ACE inhibitor enalaprilat (0.625–1.25 mg) . Diastolic BP reductions were also numerically greater with enalkiren (11.9 ± 0.4 mmHg vs. 9.2 ± 0.4 mmHg, p < 0.1). Notably, in the 'high renin' subgroup (PRA >3.5 ng/mL/hr), enalkiren lowered diastolic BP by 20 ± 3 mmHg compared to 14 ± 1 mmHg for enalaprilat (p < 0.07). This demonstrates that direct renin inhibition with enalkiren can achieve superior acute BP lowering compared to ACE inhibition in renin-dependent hypertension.

Hypertension Hemodynamics Clinical pharmacology

Duration of Plasma Renin Activity Suppression: Enalkiren vs. Remikiren and Aliskiren

Following a single 1.2 mg/kg intravenous dose in hypertensive patients, enalkiren suppressed plasma renin activity (PRA) for ≥24 hours . This prolonged PD effect is remarkable given its relatively short elimination half-life of ~1.6 hours . In contrast, the second-generation inhibitor remikiren exhibited a shorter duration of action in some models, and Aliskiren, while orally bioavailable, requires daily dosing to maintain PRA suppression . The dissociation between PK half-life and PD effect is a distinctive feature of enalkiren that may be relevant for understanding the kinetics of renin inhibition and for designing extended-release formulations.

Pharmacodynamics Renin-angiotensin system Hypertension

In Vivo Antihypertensive Efficacy in Primate Model: Enalkiren vs. Remikiren and CGP 38560A

In a comparative study in sodium-depleted normotensive squirrel monkeys, remikiren was found to be markedly more effective than enalkiren or CGP 38560A at reducing arterial pressure, despite all three inhibitors reducing immunoreactive angiotensin II to similarly low levels . This suggests that enalkiren's limited ability to penetrate an extraplasmatic renin compartment may constrain its in vivo efficacy compared to remikiren. The study underscores that in vitro potency and plasma angiotensin II suppression do not fully predict antihypertensive effect, and that enalkiren may serve as a 'negative control' or lower-efficacy benchmark when evaluating novel renin inhibitors with improved tissue penetration.

Primate model Renin inhibitors Hypertension

Optimal Research and Industrial Application Scenarios for Enalkiren (CAS 113082-98-7) Based on Quantitative Evidence


Benchmarking Direct Renin Inhibition in In Vitro Enzymology Studies

Enalkiren's well-characterized IC50 of 0.78 nM in purified human renin assays (pH 6.0) and its species-dependent potency (14 nM in human plasma at pH 7.4) make it an ideal reference compound for calibrating renin activity assays and for comparing the potency of novel renin inhibitors under standardized conditions . Researchers should note that assay pH dramatically affects measured potency, and enalkiren provides a consistent baseline for inter-study comparisons .

Investigating PK/PD Dissociation in Renin-Angiotensin System Blockade

Enalkiren's unique profile—prolonged plasma renin activity suppression (≥24 hours) despite a short elimination half-life (~1.6 hours)—offers a powerful experimental tool for studying the temporal relationship between drug exposure and RAAS inhibition . This dissociation is not observed with all renin inhibitors, and enalkiren can help elucidate the mechanisms underlying sustained PD effects, which is relevant for designing extended-release formulations or understanding tissue binding .

Comparative Pharmacology Studies to Differentiate First- vs. Later-Generation Renin Inhibitors

When conducting structure-activity relationship (SAR) studies or evaluating the impact of molecular modifications on oral bioavailability and tissue penetration, enalkiren serves as a prototypical first-generation dipeptide inhibitor. Its very low oral bioavailability (1.7% in monkeys) contrasts sharply with nonpeptide inhibitors like A-74273 (16%) and Aliskiren (2.6% in humans), allowing researchers to quantify the improvements gained by transitioning from peptide-mimetic to nonpeptide scaffolds . Such comparisons are essential for rational drug design efforts aimed at improving renin inhibitor pharmacokinetics.

Hemodynamic Studies Requiring Maximal Acute RAAS Suppression via Parenteral Route

In settings where oral bioavailability is not a concern (e.g., acute intravenous infusion studies in animal models or human volunteers), enalkiren provides a potent means of achieving immediate and profound RAAS blockade. The demonstrated 18.5 mmHg acute SBP reduction in hypertensive patients (versus 12.6 mmHg with enalaprilat) establishes enalkiren as a benchmark for the maximal acute hemodynamic effect achievable via direct renin inhibition . This application is particularly relevant for proof-of-concept studies testing the hemodynamic consequences of renin inhibition or for calibrating novel RAAS inhibitors intended for parenteral use.

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